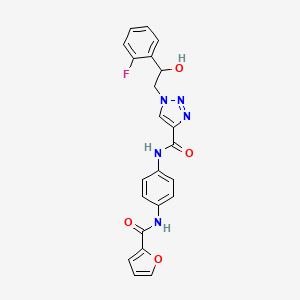
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O4 and its molecular weight is 435.415. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological properties. The presence of fluorine and furan moieties enhances its pharmacological profile, potentially improving binding affinity to biological targets.
Research indicates that compounds with similar structural motifs often exert their biological effects through various mechanisms:
- Inhibition of Kinases : Many triazole derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds in this class may target p38 MAPK or Aurora kinases, which play crucial roles in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : The furan moiety is associated with anti-inflammatory properties, likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Activity
A series of studies have evaluated the anticancer potential of triazole derivatives. Table 1 summarizes findings related to the compound's activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.39 | Induction of apoptosis |
| MCF-7 (Breast) | 0.46 | Inhibition of Aurora-A kinase |
| HeLa (Cervical) | 0.15 | Mitochondrial modification |
Case Study : In a recent study, the compound was tested against A549 lung cancer cells, demonstrating significant cytotoxicity with an IC50 value of 0.39 µM. The mechanism involved apoptosis induction and disruption of the cell cycle, highlighting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The compound's anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced models. Key findings include:
属性
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[4-(furan-2-carbonylamino)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c23-17-5-2-1-4-16(17)19(29)13-28-12-18(26-27-28)21(30)24-14-7-9-15(10-8-14)25-22(31)20-6-3-11-32-20/h1-12,19,29H,13H2,(H,24,30)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVNGYYYTNUXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














